molecular formula C17H29N3OS B2708173 N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide CAS No. 1797119-62-0

N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide

Cat. No. B2708173
CAS RN: 1797119-62-0
M. Wt: 323.5
InChI Key: WVTFAEPDFYUJPO-UHFFFAOYSA-N
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Description

N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide, also known as CES, is a newly synthesized compound that has shown promising results in various scientific research applications. CES is a potent and selective inhibitor of a specific enzyme, making it a valuable tool for studying the biochemical and physiological effects of this enzyme.

Mechanism of Action

N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide is a potent and selective inhibitor of a specific enzyme, which plays a critical role in various biological processes. The enzyme is responsible for the synthesis of a specific molecule, which is involved in various cellular processes. By inhibiting this enzyme, N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide can block the synthesis of this molecule, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has been found to have various biochemical and physiological effects, depending on the specific application. In cancer research, N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has been found to inhibit the growth and proliferation of cancer cells by blocking the synthesis of a specific molecule that is essential for their survival. In inflammation research, N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has been found to reduce inflammation by blocking the synthesis of a specific molecule that is involved in the inflammatory response. In neurodegenerative disease research, N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has been found to protect neurons from damage by blocking the synthesis of a specific molecule that is involved in oxidative stress.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has several advantages for lab experiments. It is a potent and selective inhibitor of a specific enzyme, making it a valuable tool for studying the biochemical and physiological effects of this enzyme. N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide is also relatively easy to synthesize, making it readily available for use in lab experiments. However, N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide also has some limitations. It may not be effective in all applications, and its effects may vary depending on the specific cell type or disease model used.

Future Directions

There are several future directions for research using N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide. One potential application is in drug discovery, where N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide can be used to identify potential drug targets for various diseases. N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide can also be used to study the role of this enzyme in various biological processes, leading to a better understanding of its function and potential therapeutic applications. Finally, N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide can be used to develop new inhibitors with improved potency and selectivity, leading to more effective treatments for various diseases.

Synthesis Methods

N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the synthesis of 1-cyanocyclohexane, which is then converted to 1-cyanocyclohexylamine. The second step involves the synthesis of 2-(ethylsulfanyl)cyclohexanone, which is then converted to 2-(ethylsulfanyl)cyclohexylamine. The final step involves the coupling of 1-cyanocyclohexylamine and 2-(ethylsulfanyl)cyclohexylamine with N-(2-chloroacetyl)glycine to form N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide.

Scientific Research Applications

N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has been found to be a valuable tool in various scientific research applications. It has been used to study the role of a specific enzyme in various diseases, including cancer, inflammation, and neurodegenerative diseases. N-(1-cyanocyclohexyl)-2-{[2-(ethylsulfanyl)cyclohexyl]amino}acetamide has also been used to study the mechanism of action of this enzyme and to identify potential drug targets.

properties

IUPAC Name

N-(1-cyanocyclohexyl)-2-[(2-ethylsulfanylcyclohexyl)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29N3OS/c1-2-22-15-9-5-4-8-14(15)19-12-16(21)20-17(13-18)10-6-3-7-11-17/h14-15,19H,2-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVTFAEPDFYUJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1CCCCC1NCC(=O)NC2(CCCCC2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H29N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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